(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol
Overview
Description
(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a methyl group at the 6th position, a p-tolyl group at the 2nd position, and a methanol group at the 3rd position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The bromination of 4-methyl acetophenone to form a bromo derivative.
Condensation: The condensation of the bromo derivative with 2-amino-5-methylpyridine to form an imidazo[1,2-a]pyridine intermediate.
Mannich Reaction: The Mannich reaction of the intermediate with formaldehyde and dimethylamine to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanal or (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-carboxylic acid.
Scientific Research Applications
(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: An anxiolytic agent with a similar imidazo[1,2-a]pyridine structure.
Necopidem: Another anxiolytic agent with structural similarities.
Uniqueness
(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group at the 3rd position and the p-tolyl group at the 2nd position differentiate it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Properties
IUPAC Name |
[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-9,19H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXAZWYORVELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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